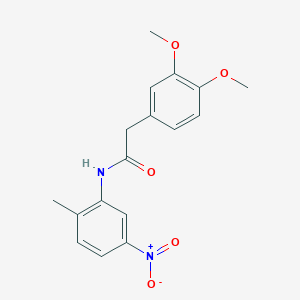

2-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of organic chemicals that have been synthesized and studied for their diverse properties and potential applications in various fields, excluding direct drug use and dosage or side effects. The interest in such compounds typically revolves around their structural uniqueness and the potential they hold for further chemical modifications and applications in material science, catalysis, and possibly as intermediates in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step organic reactions, starting from readily available substrates. The synthesis pathways can include nitration, acetylation, and condensation reactions, aiming to introduce specific functional groups at desired positions on the benzene ring or the acetamide moiety. For example, compounds with similar structures have been synthesized through reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, offering a one-pot synthesis approach that highlights the efficiency and selectivity of the process towards desired products (Vavasori, Capponi, & Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by specific spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and Mass spectroscopy. These methods confirm the molecular structure, showing the arrangement of functional groups and the overall geometry of the molecule. Studies often include computational calculations to predict physical properties and molecular behaviors (Jarrahpour, Jalbout, & Rezaei, 2006).

Chemical Reactions and Properties

Chemical properties include reactivity towards other chemicals, stability under various conditions, and the ability to participate in further chemical transformations. For instance, the presence of nitro and acetamide groups can significantly influence the compound's reactivity, making it a suitable candidate for further functionalization or as a precursor in the synthesis of more complex molecules.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in different environments. These properties are determined through experimental measurements and can provide insights into the compound's potential applications. For example, crystallographic studies can reveal the compound's solid-state structure, providing information on molecular packing, hydrogen bonding, and other intermolecular interactions (Gowda et al., 2007).

Applications De Recherche Scientifique

Antimalarial Activity

One area of application for compounds related to 2-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide is in the development of antimalarial drugs. A study by Werbel et al. (1986) synthesized a series of related compounds demonstrating significant antimalarial potency against Plasmodium berghei in mice, highlighting the potential of such compounds in treating resistant strains of malaria and their pharmacokinetic properties allowing extended protection against infection (Werbel et al., 1986).

Organic Synthesis and Medicinal Chemistry

Research by Chikaoka et al. (2003) on the oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes showcases the synthetic potential of acetamide derivatives in constructing complex organic molecules. This process involves Mn(III)/Cu(II) mediation, indicating the utility of such compounds in the synthesis of natural products and potential pharmaceuticals (Chikaoka et al., 2003).

Solvatochromism and Material Science

The study of solvatochromism, as investigated by Krivoruchka et al. (2004), examines how the environment affects the properties of compounds like N-(4-methyl-2-nitrophenyl)acetamide. This research provides insight into the intermolecular interactions and the effects of solvents on the spectral properties of acetamide derivatives, which could be relevant for the development of sensory materials and the study of solvent effects on chemical stability and reactivity (Krivoruchka et al., 2004).

Anticancer, Anti-inflammatory, and Analgesic Activities

Another significant area of application for related compounds is in the exploration of their biological activities, such as anticancer, anti-inflammatory, and analgesic effects. Rani et al. (2014) developed new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showing promising results in tests against cancer cell lines, indicating the potential of acetamide derivatives in drug discovery and therapeutic agent development (Rani et al., 2014).

Environmental Chemistry and Detoxification

Research by Manfredi et al. (2016) on the rapid cleavage of phosphate triesters by 2-(hydroxyimino)-N-phenyl-acetamide highlights the application of acetamide derivatives in environmental chemistry, particularly in the degradation of toxic organophosphates. This suggests a potential role for related compounds in detoxification processes and environmental remediation efforts (Manfredi et al., 2016).

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-11-4-6-13(19(21)22)10-14(11)18-17(20)9-12-5-7-15(23-2)16(8-12)24-3/h4-8,10H,9H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNPDJVAEFPPLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972907 |

Source

|

| Record name | 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide | |

CAS RN |

5742-10-9 |

Source

|

| Record name | 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)

![(1R*,5R*)-N,N-dimethyl-6-[(1-methyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5505543.png)

![rel-(3aR,6aR)-N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5505553.png)

![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5505579.png)

![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)

![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5505620.png)